![molecular formula C14H10N2O3 B3020289 6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 938007-41-1](/img/structure/B3020289.png)
6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid” is a chemical compound with the molecular formula C14H10N2O3 and a molecular weight of 254.24 . It is a colorless crystalline solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H10N2O3/c1-8-12-10 (14 (17)18)7-11 (15-13 (12)19-16-8)9-5-3-2-4-6-9/h2-7H,1H3, (H,17,18) . This indicates the presence of a methyl group (CH3), a phenyl group (C6H5), an isoxazole ring, a pyridine ring, and a carboxylic acid group (COOH) in the molecule.Physical And Chemical Properties Analysis
This compound is a colorless crystalline solid . It has a melting point of 147-148°C . The 1H NMR spectrum (500 MHz, DMSO -d6), δ, ppm (J, Hz): 0.72 (3H, t, J = 7.0, СО 2 СН 2 С Н 3); 3.83 (2Н, q, J = 7.0, CO 2 C H 2 CH 3); 6.99 (1Н, s, Н-5); 7.40–7.60 (5Н, m, Н Ph); 12.60 (1Н, br. s, ОН). The 13C NMR spectrum (125 MHz, DMSO -d6), δ, ppm: 13.4; 62.3; 101.1; 109.6; 128.9 (4С); 129.8; 130.4; 138.8; 158.7; 164.4; 166.3; 170.5 .Aplicaciones Científicas De Investigación
Drug Discovery
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The compound 6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid, being an isoxazole derivative, could potentially be used in the field of drug discovery .
Development of Eco-friendly Synthetic Strategies
Given the significance of isoxazoles, it’s important to develop new eco-friendly synthetic strategies . This compound could potentially be used in the development of such strategies .
3. Treatment of Acute Myeloid Leukemia (AML) A series of 6-phenylisoxazolo[3,4-b]pyridin-3-amine derivatives were designed and synthesized as FLT3 inhibitors to find a new lead compound to treat AML . Given the structural similarity, 6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid could potentially be used in similar applications .
4. Overcoming Secondary Resistance Mutations of FLT3 A series of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine covalent derivatives were synthesized and optimized to overcome the common secondary resistance mutations of FLT3 . This suggests that 6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid could potentially be used in similar applications .
Synthesis of Pyridones
The compound could potentially be used in the synthesis of pyridones, given that the hydroxy group as the keto tautomer shows the use of ester groups during the formation of the pyridine ring that finally ends as a pyridone .
Biological Studies
The biological activity such as the cytotoxic effect of 3,4,5-trisubstituted isoxazoles and the effect of 3,4,5-trisubstituted isoxazoles on the interpretation of p21 WAF-1, Bax, and Bcl-2 were observed . This suggests that 6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid could potentially be used in similar biological studies .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid are currently unknown
Mode of Action
It is likely that the compound interacts with its targets via non-covalent interactions
Pharmacokinetics
Its impact on bioavailability is therefore unclear. The compound has a molecular weight of 254.24 , which may influence its absorption and distribution in the body.
Result of Action
Some related compounds have been found to have antibacterial activities , suggesting that this compound may also have potential antimicrobial effects.
Propiedades
IUPAC Name |
6-methyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c1-8-7-10(14(17)18)11-12(16-19-13(11)15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDDIQAZXUABSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.